molecular formula C16H19N3O4 B5477940 4-[4-[[2-(4-Methoxyphenyl)acetyl]amino]pyrazol-1-yl]butanoic acid

4-[4-[[2-(4-Methoxyphenyl)acetyl]amino]pyrazol-1-yl]butanoic acid

Cat. No.: B5477940
M. Wt: 317.34 g/mol
InChI Key: JZVSHGTYLMILBH-UHFFFAOYSA-N
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Description

4-[4-[[2-(4-Methoxyphenyl)acetyl]amino]pyrazol-1-yl]butanoic acid is a complex organic compound that features a pyrazole ring substituted with a 4-methoxyphenyl group and a butanoic acid moiety

Properties

IUPAC Name

4-[4-[[2-(4-methoxyphenyl)acetyl]amino]pyrazol-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-23-14-6-4-12(5-7-14)9-15(20)18-13-10-17-19(11-13)8-2-3-16(21)22/h4-7,10-11H,2-3,8-9H2,1H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVSHGTYLMILBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CN(N=C2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[[2-(4-Methoxyphenyl)acetyl]amino]pyrazol-1-yl]butanoic acid typically involves multi-step organic reactions. One common approach is the acylation of 4-methoxyphenylacetic acid with pyrazole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-[[2-(4-Methoxyphenyl)acetyl]amino]pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[4-[[2-(4-Methoxyphenyl)acetyl]amino]pyrazol-1-yl]butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[4-[[2-(4-Methoxyphenyl)acetyl]amino]pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetic acid: A related compound with similar structural features.

    Pyrazole derivatives: Compounds containing the pyrazole ring, which share some chemical properties.

Uniqueness

4-[4-[[2-(4-Methoxyphenyl)acetyl]amino]pyrazol-1-yl]butanoic acid is unique due to its specific combination of functional groups and structural elements

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